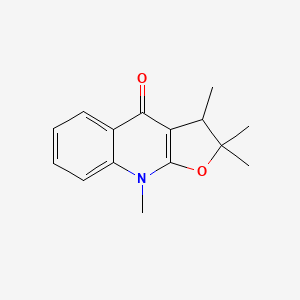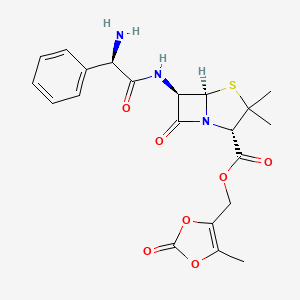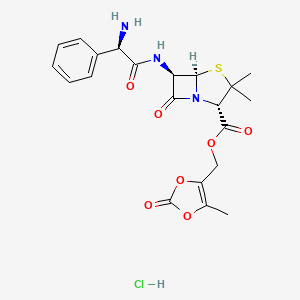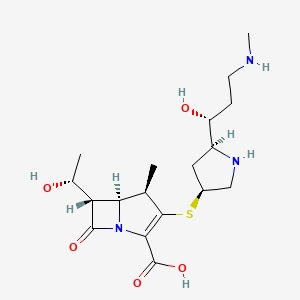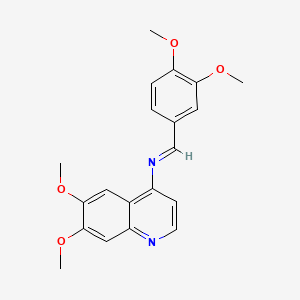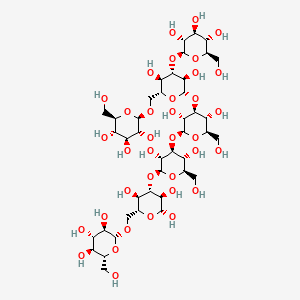
Leucinocaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Leucinocaine can be synthesized through the esterification of 2-(diethylamino)-4-methyl-1-pentanol with p-aminobenzoic acid . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Leucinocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
科学的研究の応用
Leucinocaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nerve conduction and neurotransmission.
Medicine: Utilized as a local anesthetic in minor surgical procedures and dental applications.
Industry: Applied in the formulation of topical anesthetic creams and gels.
作用機序
Leucinocaine exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets include voltage-gated sodium channels, and the pathway involves the inhibition of sodium ion influx, which is crucial for nerve signal transmission .
類似化合物との比較
Similar Compounds
- Lidocaine
- Bupivacaine
- Procaine
- Tetracaine
Comparison
Leucinocaine is similar to other local anesthetics like lidocaine and bupivacaine in terms of its mechanism of action. it is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties such as onset time and duration of action . Unlike some other anesthetics, this compound has a relatively lower toxicity profile, making it suitable for a broader range of applications .
特性
CAS番号 |
92-23-9 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14/h7-10,13,16H,5-6,11-12,18H2,1-4H3 |
InChIキー |
MLHBDHJHNDJBLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
正規SMILES |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leucinocaine; Leucinocainum; S.F. 147; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



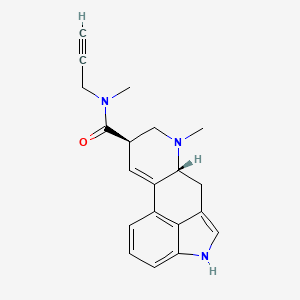

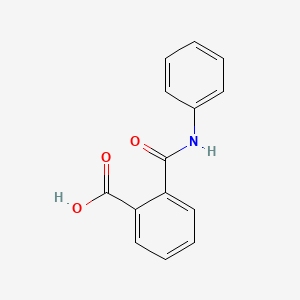
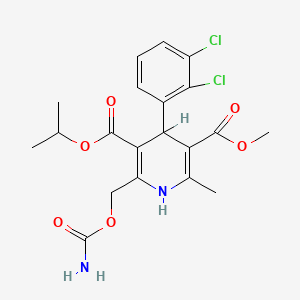

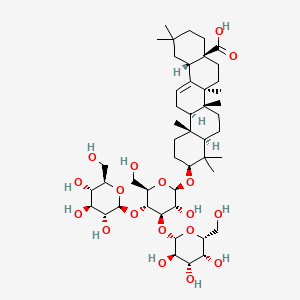
![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)
